8-Chloroisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloroisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that contain a nitrogen atom in the ring structure The presence of a chlorine atom at the 8th position of the isoquinoline ring gives this compound its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloroisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the chlorination of isoquinoline derivatives. For example, the chlorination of isoquinoline using phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) can yield 8-chloroisoquinoline, which can then be further oxidized to form this compound.
Another synthetic route involves the use of palladium-catalyzed reactions. A ligand-free palladium-catalyzed cascade reaction has been developed for the synthesis of isoquinolin-1(2H)-one derivatives from isocyanide and amide precursors. This method utilizes a broad variety of acids, amines, and isocyanides as starting materials .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chlorination and oxidation reactions. The choice of reagents and reaction conditions can vary depending on the desired yield and purity of the final product. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
8-Chloroisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted isoquinoline derivatives.
Scientific Research Applications
8-Chloroisoquinolin-1(2H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Chloroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of 8-Chloroisoquinolin-1(2H)-one, isoquinoline, lacks the chlorine atom at the 8th position.
8-Bromoisoquinolin-1(2H)-one: Similar to this compound but with a bromine atom instead of chlorine.
8-Fluoroisoquinolin-1(2H)-one: Similar to this compound but with a fluorine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom at the 8th position in this compound imparts unique chemical properties that differentiate it from other isoquinoline derivatives
Properties
IUPAC Name |
8-chloro-2H-isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-5H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKQWEOFKPOMSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.